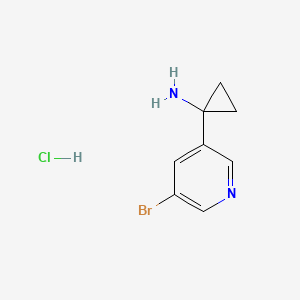

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride

Descripción

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride (CAS: 1993189-05-1) is a bicyclic organic compound featuring a cyclopropane ring directly attached to a 5-bromopyridin-3-yl group and an amine functional group, with a hydrochloride salt form. Its molecular formula is C₈H₁₀BrClN₂, and its molecular weight is 249.54 g/mol. This compound is frequently utilized as a building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors and central nervous system (CNS)-targeted molecules due to its balanced lipophilicity and hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

1-(5-bromopyridin-3-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-3-6(4-11-5-7)8(10)1-2-8;/h3-5H,1-2,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVJFRJBMJMCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CN=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857364 | |

| Record name | 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003856-13-0 | |

| Record name | 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrolysis to Cyclopropanecarboxamide

The nitrile is hydrolyzed to the corresponding amide using concentrated sulfuric acid or aqueous NaOH/H₂O₂. For instance, refluxing the nitrile with 70% H₂SO₄ at 100°C for 6 hours achieves near-quantitative conversion to the carboxamide. This step avoids side reactions (e.g., bromine displacement) due to the meta-substituted pyridine’s electronic stability.

Hofmann Rearrangement to Primary Amine

The carboxamide undergoes Hofmann degradation using sodium hypobromite (NaOBr), generated in situ from NaOH and Br₂. The reaction mechanism involves:

-

Formation of an isocyanate intermediate via bromamide decomposition.

-

Hydrolysis to the primary amine (1-(5-bromopyridin-3-yl)cyclopropan-1-amine) under acidic workup.

This step achieves 93–97% yield in analogous cyclopropane systems, though the bromopyridine substrate may require modified conditions (e.g., lower temperature) to prevent ring opening.

Formation of the Hydrochloride Salt

The free amine is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt. For example, dissolving the amine in anhydrous ethanol and bubbling HCl gas through the solution at 0–5°C yields 1-(5-bromopyridin-3-yl)cyclopropan-1-amine hydrochloride as a crystalline solid. The product is isolated via filtration and washed with cold ether to remove residual acid.

Analytical and Purification Strategies

Chromatographic Purification

Spectroscopic Characterization

-

LCMS : The carbonitrile intermediate shows a molecular ion peak at m/z = 222.8/224.75 ([M+H]⁺, Br isotope pattern).

-

¹H NMR : Expected signals include a pyridine aromatic triplet (δ 8.5–8.7 ppm) and cyclopropane protons as a multiplet (δ 1.2–1.5 ppm).

Comparative Analysis of Alternative Routes

Direct Reduction of Nitrile

While LiAlH₄ reduces nitriles to amines, this method is less favorable for cyclopropane systems due to potential ring strain-induced side reactions. Catalytic hydrogenation (H₂/Pd-C in NH₃) offers a milder alternative but requires optimization to prevent dehalogenation of the bromopyridine.

Gabriel Synthesis

Attempts to form the cyclopropane ring via alkylation of phthalimide derivatives followed by hydrazinolysis were unsuccessful, as the steric hindrance of the bromopyridine group impedes nucleophilic substitution.

Industrial-Scale Considerations

Solvent Selection

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the amine group.

Reduction Products: Reduced forms of the nitrogen-containing ring.

Aplicaciones Científicas De Investigación

Organic Chemistry

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Coupling Reactions : It can form new carbon-carbon or carbon-nitrogen bonds, facilitating the synthesis of complex molecules.

Biological Research

The compound is being investigated for its potential biological activities, including:

- Targeting Enzymes and Receptors : It may interact with specific molecular targets, modulating their activity.

- Therapeutic Applications : Preliminary studies suggest potential uses in drug development, particularly in treating diseases related to neurological and metabolic disorders.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structural characteristics may provide insights into the development of novel pharmaceuticals targeting specific pathways or diseases.

Materials Science

The compound's unique chemical properties make it suitable for developing specialty chemicals and materials used in various industrial applications.

A study investigated the interaction of 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride with certain enzymes involved in metabolic pathways. The results indicated that the compound could inhibit specific enzymes, suggesting potential applications in metabolic disorder treatments.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound to explore variations in biological activity. Different nucleophiles were used to substitute the bromine atom, leading to a series of compounds that exhibited diverse pharmacological profiles.

Mecanismo De Acción

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride with structurally related cyclopropane-amine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Comparisons:

Benzoxazole-containing derivatives (e.g., 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl) introduce rigid aromatic systems, favoring interactions with hydrophobic enzyme pockets .

Cyclopropane Ring Modifications: Difluoro-dimethylcyclopropane derivatives (e.g., 2,2-difluoro-3,3-dimethylcyclopropan-1-amine HCl) exhibit reduced ring strain compared to the parent cyclopropane, altering reactivity and stability .

Pharmacological Implications :

- The target compound’s pyridine ring is a common pharmacophore in kinase inhibitors, whereas pyrimidine or benzoxazole derivatives may target different enzyme families (e.g., nucleoside analogs or bacterial enzymes) .

- Fluorinated analogs (e.g., 1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine HCl) are prioritized for CNS drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

Actividad Biológica

1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride (CAS No. 1993189-05-1) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₈H₁₀BrClN₂

- Molecular Weight : 249.54 g/mol

- IUPAC Name : 1-(5-bromopyridin-3-yl)cyclopropan-1-amine hydrochloride

The presence of the bromine atom and the cyclopropane moiety contributes to its unique biological properties.

Research indicates that 1-(5-bromopyridin-3-yl)cyclopropan-1-amine hydrochloride may function through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit various kinases, which are critical in cell signaling pathways related to cancer and other diseases. For example, it has shown activity against NAMPT, a target involved in NAD+ biosynthesis and cellular metabolism .

- Modulation of Signaling Pathways : It may influence pathways such as the mTOR pathway, commonly implicated in cancer progression. Compounds that inhibit mTOR have been shown to reduce tumor growth in preclinical models .

Biological Activity and Efficacy

The biological activity of 1-(5-bromopyridin-3-yl)cyclopropan-1-amine hydrochloride has been evaluated in various studies:

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the potential of this compound in treating various cancers:

- Cancer Treatment : A study indicated that derivatives of cyclopropyl amides, including this compound, exhibited significant anticancer activity against leukemia and solid tumors. The mechanism was attributed to the modulation of NAMPT activity, leading to reduced NAD+ levels and subsequent apoptosis in cancer cells .

- In Vivo Efficacy : Preclinical trials demonstrated that administration of this compound resulted in significant tumor reduction in mouse models of breast cancer. The study reported an enhanced therapeutic index compared to existing treatments, suggesting a promising avenue for further clinical development .

Q & A

Q. What are the established synthetic routes for 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride, and what key reaction conditions are required?

The synthesis typically involves cyclopropanation of a halogenated pyridine derivative. A common approach includes:

- Step 1 : Nitration of 5-bromo-3-pyridinecarbaldehyde to introduce functional groups.

- Step 2 : Cyclopropanation using a Grignard reagent (e.g., cyclopropylmagnesium bromide) under inert conditions (argon/nitrogen atmosphere) at -20°C to 0°C .

- Step 3 : Reduction of intermediates (e.g., nitro groups) with hydrogen gas and palladium catalysts, followed by HCl treatment to form the hydrochloride salt . Key Conditions : Use of polar aprotic solvents (e.g., THF), controlled temperatures, and purification via recrystallization or column chromatography .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological validation includes:

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm cyclopropane ring integrity and pyridine substitution patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 249.535) .

Q. What are the critical solubility and stability considerations for handling this compound?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt form. Insoluble in non-polar solvents like hexane .

- Stability : Store at -20°C under inert conditions to prevent decomposition. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for biological targets?

- Modification Strategies :

- Halogen Substitution : Replace bromine with fluorine or chlorine to assess electronic effects on receptor binding .

- Cyclopropane Ring Functionalization : Introduce methyl or ethyl groups to evaluate steric effects .

- Assays :

- Receptor Binding Assays : Radioligand displacement studies (e.g., measurements) using HEK293 cells expressing target receptors .

- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with active sites .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Reported Yields : Vary from 50% to 75% depending on cyclopropanation conditions .

- Resolution Strategies :

- Optimized Catalysts : Use Pd/C instead of Raney nickel for improved reduction efficiency .

- Temperature Control : Maintain reaction temperatures below 0°C during Grignard addition to minimize side reactions .

Q. What methodologies are recommended for investigating this compound’s potential in neurodegenerative disease research?

- In Vitro Models :

- Neuroprotection Assays : Treat SH-SY5Y cells with amyloid-beta peptides and measure viability via MTT assays .

- Kinase Inhibition Screening : Test against tau protein kinases (e.g., GSK-3β) using fluorescence-based ADP-Glo™ assays .

- In Vivo Models : Administer to transgenic C. elegans (e.g., tauopathy models) and quantify neurodegeneration via thrashing assays .

Key Considerations for Researchers

- Data Reproducibility : Validate synthetic protocols across multiple batches to ensure consistency in purity and yield .

- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, noting that this compound is not FDA-approved for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.